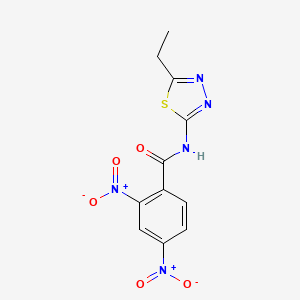![molecular formula C20H22ClNO3S B11106301 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethoxy group, and a dihydroquinoline core
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves multiple steps. The general synthetic route includes the following steps:
Formation of the dihydroquinoline core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the ethoxy group: This step involves the ethoxylation of the dihydroquinoline core under specific reaction conditions.
Attachment of the sulfonyl group: The sulfonylation reaction is carried out using a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.
Final assembly: The final step involves the coupling of the chlorophenyl ring to the sulfonyl group, completing the synthesis of the compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy and dihydroquinoline moieties may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other molecular structures.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other sulfonyl-containing compounds, such as:
4-Chlorobenzenesulfonyl chloride: A simpler sulfonyl compound used in various chemical reactions.
Sulfonylureas: A class of compounds used as antidiabetic agents.
Sulfonamides: A group of compounds with antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClNO3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-6-ethoxy-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C20H22ClNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-13H,5H2,1-4H3 |
InChI Key |
CAKCNYHZZMERMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11106227.png)
![2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11106234.png)
![N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)](/img/structure/B11106235.png)
![5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11106236.png)
![N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11106250.png)

![4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11106271.png)
![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)

![N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11106284.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
![2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106306.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine](/img/structure/B11106309.png)
